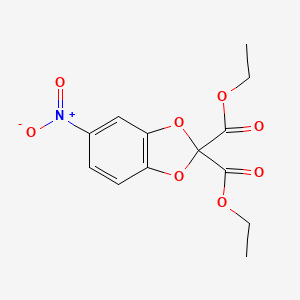![molecular formula C5H9F3OS B14214355 2-[(Trifluoromethyl)sulfanyl]butan-1-ol CAS No. 825628-50-0](/img/structure/B14214355.png)
2-[(Trifluoromethyl)sulfanyl]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Trifluoromethyl)sulfanyl]butan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butanol chain
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of trichloromethanesulfenyl chloride with butanol under oxidative chlorofluorination conditions . The reaction is promoted by triethylborane and typically carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is achieved through distillation and recrystallization techniques to ensure high purity .
化学反応の分析
Types of Reactions: 2-[(Trifluoromethyl)sulfanyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different fluorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-[(Trifluoromethyl)sulfanyl]butanone.
Reduction: Formation of partially fluorinated butanol derivatives.
Substitution: Formation of various substituted butanol derivatives.
科学的研究の応用
2-[(Trifluoromethyl)sulfanyl]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds show efficacy.
作用機序
The mechanism of action of 2-[(Trifluoromethyl)sulfanyl]butan-1-ol involves its interaction with various molecular targets. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This group can modulate the activity of enzymes and receptors by altering the electronic environment of the active site .
類似化合物との比較
- 2-(Trifluoromethyl)ethanol
- 2-(Trifluoromethyl)propan-1-ol
- 2-(Trifluoromethyl)butan-1-ol
Comparison: 2-[(Trifluoromethyl)sulfanyl]butan-1-ol is unique due to the presence of both a trifluoromethyl group and a sulfanyl group, which imparts distinct chemical properties compared to other similar compounds. The combination of these groups enhances its lipophilicity and electron-withdrawing capacity, making it a valuable compound in various applications .
特性
CAS番号 |
825628-50-0 |
|---|---|
分子式 |
C5H9F3OS |
分子量 |
174.19 g/mol |
IUPAC名 |
2-(trifluoromethylsulfanyl)butan-1-ol |
InChI |
InChI=1S/C5H9F3OS/c1-2-4(3-9)10-5(6,7)8/h4,9H,2-3H2,1H3 |
InChIキー |
BCCIHSDNTYNLDE-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


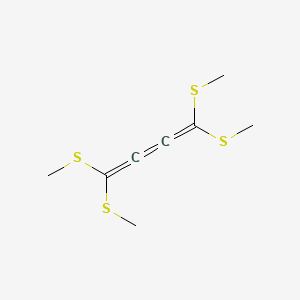
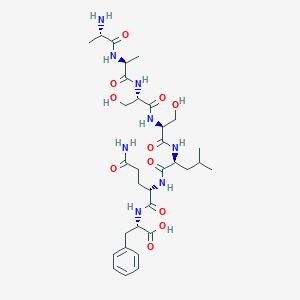
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)

![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
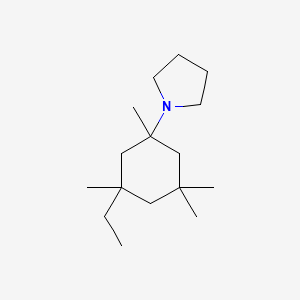
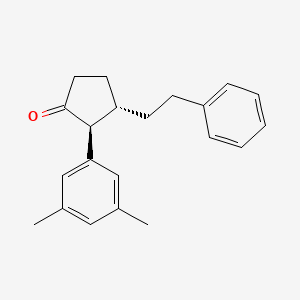
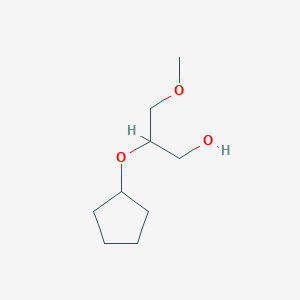
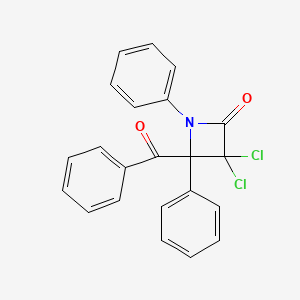
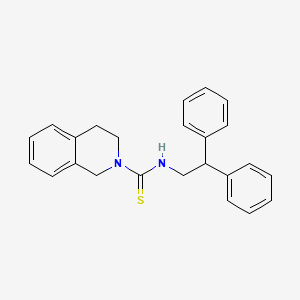
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)

